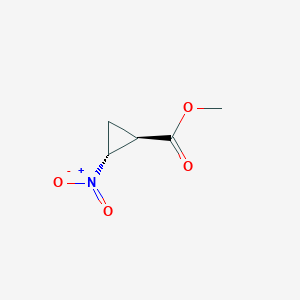
rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans (rac-DFCPD) is a small molecule used in scientific research due to its potential to act as a prodrug, an enzyme inhibitor, and a ligand for certain receptors. It is a synthetic compound, meaning it is not found in nature, and is produced in the laboratory. It is a chiral molecule, meaning it has two forms that are mirror images of each other, and is most commonly found in its trans form. Rac-DFCPD has been studied for its potential applications in a variety of areas, including drug development, enzyme inhibition, and receptor binding.
Wissenschaftliche Forschungsanwendungen
Rac-DFCPD has been studied for its potential applications in a variety of areas. It has been studied as a prodrug, meaning it can be used to deliver drugs to specific areas of the body. It has also been studied as an enzyme inhibitor, meaning it can be used to inhibit the action of certain enzymes. Finally, it has been studied as a ligand for certain receptors, meaning it can be used to bind to and activate certain receptors.
Wirkmechanismus
Target of Action
The primary targets of “rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans” are currently unknown. The compound’s structure is similar to other cyclopropyl and cyclopentyl compounds, which have been found to interact with various targets . .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-pi stacking . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Given the compound’s structural features, it might be involved in lipid metabolism, similar to other cyclopropyl and cyclopentyl compounds . .
Result of Action
It is possible that the compound could have antiproliferative effects on certain types of cells, similar to other cyclopropyl and cyclopentyl compounds . .
Vorteile Und Einschränkungen Für Laborexperimente
Rac-DFCPD has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory, making it readily available for experiments. Additionally, it has a relatively low toxicity, making it safe to use in experiments. However, it is a chiral molecule, meaning it has two forms that are mirror images of each other, and thus it is important to ensure that the correct form is used in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans. One potential direction is to further study its potential as an enzyme inhibitor and prodrug. Additionally, it could be studied further as a ligand for certain receptors, particularly serotonin receptors, and its potential effects on psychiatric disorders. Finally, it could be studied further for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.
Synthesemethoden
Rac-DFCPD is synthesized in the laboratory by a method known as the Mitsunobu reaction. This reaction involves the use of a phosphine oxide and an alkoxide, which react together to form an oxaphosphetane. This oxaphosphetane is then reacted with a difluorocyclopentanone to produce rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol, trans.
Eigenschaften
IUPAC Name |
(1R,2R)-4,4-difluorocyclopentane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJNPJXCMOLSSC-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1903430-05-6 |
Source


|
| Record name | rac-(1R,2R)-4,4-difluorocyclopentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)


![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)

![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)


![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)

![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)


